molecular formula C12H12FNO B2901687 N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide CAS No. 2025558-23-8

N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide

Cat. No.: B2901687
CAS No.: 2025558-23-8
M. Wt: 205.232
InChI Key: HRSRLJPIHPUTGJ-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide is a chemical compound with a unique structure that includes a fluorophenyl group, an ethyl chain, and a prop-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide typically involves the reaction of 2-fluoroacetophenone with methylamine and propargyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for substitution reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and substituted derivatives (from substitution reactions).

Scientific Research Applications

N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Chlorophenyl)ethyl]-N-methylprop-2-ynamide
  • N-[1-(2-Bromophenyl)ethyl]-N-methylprop-2-ynamide
  • N-[1-(2-Methylphenyl)ethyl]-N-methylprop-2-ynamide

Uniqueness

N-[1-(2-Fluorophenyl)ethyl]-N-methylprop-2-ynamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)ethyl]-N-methylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c1-4-12(15)14(3)9(2)10-7-5-6-8-11(10)13/h1,5-9H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSRLJPIHPUTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N(C)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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